Structural Divergence from Prazosin: Hydroxybutanone Side Chain Replacement of Furan-2-carbonyl Moiety
Neldazosin differs structurally from the prototypical quinazoline α1 antagonist prazosin through replacement of the furan-2-carbonyl group with a 3-hydroxybutan-1-one side chain attached to the piperazine ring [1]. This structural modification alters the hydrogen bonding capacity and steric bulk at the piperazine terminus, which are critical determinants of α1 receptor subtype recognition in quinazoline-based antagonists [2]. Neldazosin's hydroxybutanone side chain introduces an additional hydrogen bond donor (secondary alcohol) and acceptor (ketone) relative to prazosin's furan ring, potentially influencing binding mode at α1A vs. α1B vs. α1D receptor subtypes [2].
| Evidence Dimension | Piperazine N4 substituent (molecular recognition determinant) |
|---|---|
| Target Compound Data | 3-hydroxybutan-1-one group; C18H25N5O4; LogP 0.581; tPSA 114 Ų |
| Comparator Or Baseline | Prazosin: furan-2-carbonyl group; C19H21N5O4; LogP 1.3; tPSA 107 Ų |
| Quantified Difference | LogP difference: 0.719 units lower (increased hydrophilicity); tPSA difference: +7 Ų; H-bond donor count difference: +1 |
| Conditions | Calculated physicochemical properties; no head-to-head binding assay data identified |
Why This Matters
Structural differences that predictably alter lipophilicity and hydrogen bonding capacity affect compound solubility, membrane permeability, and receptor subtype engagement in research assays, requiring verification that Neldazosin, not generic prazosin, matches the intended experimental design.
- [1] Schlager LH. Quinazoline derivatives, process for their preparation, pharmaceutical compositions containing them and their use. EP 0225866; US 4795750. Gerot Pharmazeutika GmbH. View Source
- [2] Rosini M, et al. α1-Adrenoreceptor Antagonists: SAR and Therapeutic Applications. Med Res Rev. 2006;26(5):619-643. View Source
